molecular formula C19H17FN4O5 B11179130 N-(4-fluorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide

N-(4-fluorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide

Cat. No.: B11179130
M. Wt: 400.4 g/mol
InChI Key: PPIIOAZUVXKWCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide is a complex organic compound characterized by the presence of fluorophenyl, nitrobenzoyl, and oxopiperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

N-(4-fluorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-fluorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H17FN4O5

Molecular Weight

400.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[1-(4-nitrobenzoyl)-3-oxopiperazin-2-yl]acetamide

InChI

InChI=1S/C19H17FN4O5/c20-13-3-5-14(6-4-13)22-17(25)11-16-18(26)21-9-10-23(16)19(27)12-1-7-15(8-2-12)24(28)29/h1-8,16H,9-11H2,(H,21,26)(H,22,25)

InChI Key

PPIIOAZUVXKWCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)NC2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.